molecular formula C20H25N5O5 B13407859 N-Hydroxymethyl Rizatriptan Fumarate

N-Hydroxymethyl Rizatriptan Fumarate

Cat. No.: B13407859
M. Wt: 415.4 g/mol
InChI Key: IVPBRIIBZGSYKW-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxymethyl Rizatriptan Fumarate typically involves the hydroxymethylation of rizatriptan. The process begins with the preparation of rizatriptan, which is then reacted with formaldehyde under controlled conditions to introduce the hydroxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl derivative.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale hydroxymethylation reactions followed by purification steps such as crystallization and filtration to obtain the final product. The compound is then converted to its fumarate salt form to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxymethyl Rizatriptan Fumarate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, reverting to rizatriptan.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

N-Hydroxymethyl Rizatriptan Fumarate has several applications in scientific research:

Mechanism of Action

N-Hydroxymethyl Rizatriptan Fumarate exerts its effects by selectively binding to serotonin (5-HT1B and 5-HT1D) receptors located on intracranial blood vessels and sensory nerves of the trigeminal system. This binding leads to vasoconstriction and the inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxymethyl Rizatriptan Fumarate is unique due to its hydroxymethyl group, which may confer different pharmacokinetic properties and receptor binding affinities compared to other triptans. This modification can potentially enhance its efficacy and reduce side effects .

Properties

Molecular Formula

C20H25N5O5

Molecular Weight

415.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]methanol

InChI

InChI=1S/C16H21N5O.C4H4O4/c1-19(2)6-5-14-9-20(12-22)16-4-3-13(7-15(14)16)8-21-11-17-10-18-21;5-3(6)1-2-4(7)8/h3-4,7,9-11,22H,5-6,8,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IVPBRIIBZGSYKW-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CCC1=CN(C2=C1C=C(C=C2)CN3C=NC=N3)CO.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC1=CN(C2=C1C=C(C=C2)CN3C=NC=N3)CO.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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